molecular formula C9H10O B160219 1-Propanone-2,2-d2,1-phenyl- CAS No. 129848-87-9

1-Propanone-2,2-d2,1-phenyl-

Cat. No. B160219
M. Wt: 136.19 g/mol
InChI Key: KRIOVPPHQSLHCZ-CBTSVUPCSA-N
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Description

“1-Propanone-2,2-d2,1-phenyl-” is a variant of Phenylacetone, also known as phenyl-2-propanone . It is an organic compound with the chemical formula C6H5CH2COCH3. It is a colorless oil that is soluble in organic solvents . It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .


Synthesis Analysis

There are many routes to synthesize phenylacetone. Industry uses the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria - alumina solid acid catalyst . An alternative route is zeolite-catalyzed isomerization of phenyl propylene oxide . Another laboratory synthesis involves conventional routes including the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of aluminum chloride catalyst .


Molecular Structure Analysis

The molecular structure of “1-Propanone-2,2-d2,1-phenyl-” is similar to that of phenylacetone, with the chemical formula C6H5CH2COCH3 . The structure consists of an acetone group attached to a phenyl group .


Chemical Reactions Analysis

Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans . Phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .


Physical And Chemical Properties Analysis

Phenylacetone is a colorless oil with a pleasant odor . It has a density of 1.006 g/mL, a melting point of -15 °C, and a boiling point of 214 to 216 °C .

Scientific Research Applications

Heterocyclic Synthesis

1-Phenyl-2-thiocyanatoethanone, closely related to 1-Propanone-2,2-d2,1-phenyl-, serves as an important intermediate for synthesizing various heterocyclic systems. It plays a crucial role in the preparation of synthetically valuable and novel heterocyclic compounds, highlighting its significance in organic synthesis and chemical research (Gouda, 2013).

Biochemical Production of Propanol

Research on microbes converting renewable resources into n-propanol and isopropanol, which have industrial applications as biofuels and chemical precursors, includes the development of synthetic pathways and optimization of fermentation conditions. This area of study illustrates the biotechnological potential of compounds related to 1-Propanone-2,2-d2,1-phenyl- in producing value-added molecules (Walther & François, 2016).

Downstream Processing in Microbial Production

The review on downstream processing of biologically produced diols, including 1,3-propanediol, from fermentation broth underscores the economic and technical challenges in microbial production processes. It calls for improvements in separation technologies to enhance yield, purity, and energy efficiency, pointing to the relevance of chemical compounds like 1-Propanone-2,2-d2,1-phenyl- in industrial biotechnology (Xiu & Zeng, 2008).

Lung Cancer Diagnostics

The study on volatile organic compounds (VOCs) as lung cancer biomarkers in breath analysis identifies compounds including 1-propanol, related to 1-Propanone-2,2-d2,1-phenyl-, as potential indicators for lung cancer diagnosis. This research highlights the application of such compounds in developing non-invasive diagnostic tools (Saalberg & Wolff, 2016).

Synthesis of Biologically Active Compounds

The synthesis of 1-indanones, which can be derived from compounds similar to 1-Propanone-2,2-d2,1-phenyl-, showcases the broad range of biological activities these compounds possess, including antiviral, anti-inflammatory, and anticancer properties. This underscores the pharmaceutical and medicinal chemistry applications of such chemical entities (Turek et al., 2017).

Safety And Hazards

Phenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and causes serious eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2,2-dideuterio-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone-2,2-d2,1-phenyl-

Synthesis routes and methods I

Procedure details

A method according to claim 1 wherein the ketone is diethyl ketone and the carboxylic acid is benzoic acid to yield propiophenone.
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Synthesis routes and methods II

Procedure details

Further examples of ketones produced from ketones and carboxylic acids include: acetone and benzoic acid to obtain acetophenone; acetone and propionic acid to obtain methyl ethyl ketone and diethyl ketone; acetone and phenylacetic acid to obtain phenylacetone; diethyl ketone and acetic acid to obtain acetone and methyl ethyl ketone; diethyl ketone and benzoic acid to obtain propiophenone; benzophenone and acetic acid to obtain acetophenone; and benzoic acid and methyl ethyl ketone to obtain acetophenone and propiophenone.
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Synthesis routes and methods III

Procedure details

In Example 1, using the reactor described above, together with ancillary equipment, a mixture containing 2 moles of propionic acid per mole of benzoic acid was fed to the reactor together with 4 moles of water per mole of benzoic acid at a rate of 249 ml/hr. for 4.5 hours. The reaction temperature was maintained between 445° C. and 450° C. Analysis of the condensed organic layer by gas chromatography indicated that 4.68 pounds of isobutyrophenone were produced per 100 pounds of propiophenone. These data are delineated in Table I. The instrument used was a Bendix Model 2300 dual column programmed temperature gas chromatograph having a thermal conductivity detector. The bridge current was 200 ma. with a 0-1 mv. recorder. The column consisted of two, 10 feet by 1/8 inch stainless steel tubing packed with silicone on an inert support. The column temperature was 190° C. The carrier gas was helium at 30 cc/minute.
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Synthesis routes and methods IV

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Example 1 was repeated except that no water was present in the feed mixture fed to the reactor; the feed rate was 279 ml/hr, the reaction time was 5.5 hours. Analysis of the condensed organic layer by gas chromatography indicated that 5.04 pounds of isobutyrophenone were produced per 100 pounds of propiophenone.
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Synthesis routes and methods V

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As can be seen from Table 3, the electronic properties of the substituents on the phenyl ring of the ketone changed the reduction rate but had less effect on the enantioselectivity (18-33%). An acetophenone substituted in the para position by an electron releasing group, such as 4′-methyl and 4′-methoxy, is reduced more slowly than acetophenone (entries 3, 8 and 9). The chloro substituted acetophenones are all reduced faster, especially for the ortho position (entries 3-7). This trend is opposite to the generally observed trend for Noyori's transfer hydrogenation catalysts in which an ortho-Cl substitution decreases the rate of the reduction (S. Hashiguchi, A. Fujii, J. Takehara, T. Ikariya, R. Noyori, J. Am. Chem. Soc. 1995, 117, 7562). The catalyst (iii) with KOtBu is also efficient for the transfer hydrogenation of propiophenone, 2-acetonaphthone, benzophenone, benzylacetone, benzaldehyde and N-benzylideneaniline (entries 11-15). The hydrogenation of propiophenone gave 1-phenylpropanol in 61% e.e (S) (entry 10). The more difficult ketimine N-phenyl-(1-phenylethylidene)amine (Ph-CMe=N-Ph) was only partially reduced (<5%) after 18 h under the same conditions (entry 16), while cyclohexanone was not hydrogenated (entry 17). Transfer hydrogenation of unsaturated ketones was complicated by some reduction of the C═C double bond (Scheme 2).
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